molecular formula C19H21NO5 B13146586 (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid

(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid

Cat. No.: B13146586
M. Wt: 343.4 g/mol
InChI Key: WJAULXJOSJCVSF-KRWDZBQOSA-N
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Description

(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: The protected amino group is then coupled with a suitable precursor to form the butanoic acid backbone.

    Introduction of the benzyloxy group: The benzyloxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the benzyloxycarbonyl group yields the free amine.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but with a different position of the benzyloxy group.

    (S)-4-(Methoxy)-2-(((methoxy)carbonyl)amino)butanoic acid: Similar structure but with methoxy groups instead of benzyloxy groups.

Uniqueness

(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C19H21NO5/c21-18(22)17(11-12-24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,22)/t17-/m0/s1

InChI Key

WJAULXJOSJCVSF-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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